molecular formula C10H10O2 B1603178 3-(3-Methoxyphenyl)prop-2-yn-1-ol CAS No. 27913-19-5

3-(3-Methoxyphenyl)prop-2-yn-1-ol

Cat. No. B1603178
CAS RN: 27913-19-5
M. Wt: 162.18 g/mol
InChI Key: RNULYPCVVHDEFF-UHFFFAOYSA-N
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Description

“3-(3-Methoxyphenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 and is typically stored at room temperature . The compound is an oil in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3-methoxyphenyl)-2-propyn-1-ol . The InChI code is 1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 .

It is an oil in its physical form and is stored at room temperature . The compound has a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

1. Specific Scientific Field The field of study that uses “3-(3-Methoxyphenyl)prop-2-yn-1-ol” is Organic Chemistry, specifically in the synthesis of primary propargylic alcohols .

3. Methods of Application or Experimental Procedures The synthesis of primary propargylic alcohols from terminal alkyne using “3-(3-Methoxyphenyl)prop-2-yn-1-ol” involves the use of Rongalite as the C1 unit . The reaction mixture, which includes the substrate, Rongalite, and t-BuOK, is stirred at room temperature for 5 minutes in a pressure vessel, and then heated to 100°C for 2 hours .

1. Corrosion Inhibitor In the field of Materials Science , propargylic alcohols, like “3-(3-Methoxyphenyl)prop-2-yn-1-ol”, can be used as corrosion inhibitors . They form a protective layer on the surface of metals, preventing oxidation and corrosion .

2. Solvent Stabilizer In Chemical Engineering , propargylic alcohols can act as solvent stabilizers . They can prevent the degradation of solvents, extending their shelf life and maintaining their effectiveness .

3. Electroplating Brightener Additive In the field of Electrochemistry , propargylic alcohols can be used as brightener additives in electroplating processes . They can enhance the brightness and smoothness of the plated metal surface .

4. Intermediate in Organic Synthesis In Organic Chemistry , “3-(3-Methoxyphenyl)prop-2-yn-1-ol” can be used as an intermediate in organic synthesis . It can be used in the production of various organic compounds .

5. Metal Complex Solution In Inorganic Chemistry , propargylic alcohols can be used to form metal complex solutions . These solutions can be used in various chemical reactions .

1. Corrosion Inhibitor In the field of Materials Science , propargylic alcohols, like “3-(3-Methoxyphenyl)prop-2-yn-1-ol”, can be used as corrosion inhibitors . They form a protective layer on the surface of metals, preventing oxidation and corrosion .

2. Solvent Stabilizer In Chemical Engineering , propargylic alcohols can act as solvent stabilizers . They can prevent the degradation of solvents, extending their shelf life and maintaining their effectiveness .

3. Electroplating Brightener Additive In the field of Electrochemistry , propargylic alcohols can be used as brightener additives in electroplating processes . They can enhance the brightness and smoothness of the plated metal surface .

4. Intermediate in Organic Synthesis In Organic Chemistry , “3-(3-Methoxyphenyl)prop-2-yn-1-ol” can be used as an intermediate in organic synthesis . It can be used in the production of various organic compounds .

5. Metal Complex Solution In Inorganic Chemistry , propargylic alcohols can be used to form metal complex solutions . These solutions can be used in various chemical reactions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDGRPDGRFOQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)prop-2-yn-1-ol

CAS RN

27913-19-5
Record name 3-(3-methoxyphenyl)prop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3-Methoxyphenyl)-2-propyn-1-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD5SW5KTK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MK Tiwari, L Yadav, BR Kumar Shyamlal… - Asian Journal of …, 2019 - Wiley Online Library
Herein, we report an unprecedented, fast, highly efficient, transition‐metal‐free, modified Favorskii reaction‐type direct alkynylation and (E)‐alkenylation protocol towards the synthesis …
Number of citations: 9 onlinelibrary.wiley.com
FM Irudayanathan, J Kim, KH Song… - Asian Journal of Organic …, 2016 - Wiley Online Library
Propargyl alcohols have been directly synthesized by decarboxylative coupling reactions with an alkynyl carboxylic acid and an aldehyde/ketone in the absence of a transition‐metal …
Number of citations: 9 onlinelibrary.wiley.com
MA Franks, EA Schrader, EC Pietsch… - Bioorganic & medicinal …, 2005 - Elsevier
A number of alkynols have been prepared by Sonogashira coupling of propargyl alcohol to aromatic halides. Chelation-controlled addition of organometallic nucleophiles to these …
Number of citations: 23 www.sciencedirect.com
K Sakaguchi, M Ayabe, Y Watanabe, T Okada… - Tetrahedron, 2009 - Elsevier
The stereoselective total synthesis of the marine alkaloid, (−)-amathaspiramide F (1), was achieved from the α-hydroxy-α-ethynylsilane 2. The key steps involved in the synthesis were (1…
Number of citations: 21 www.sciencedirect.com
AM Danowitz - 2011 - search.proquest.com
Activated transcription is a complex process that is governed by the interactions of several different proteins. As mis-regulation of transcription has been observed in many diseases, …
Number of citations: 2 search.proquest.com
B Schmidt, M Riemer - Synthesis, 2016 - thieme-connect.com
para-Substituted aryl prenyl ethers undergo a deprenylation reaction upon microwave irradiation. This offers the opportunity to use a prenyl ether as a thermolabile protecting group in …
Number of citations: 8 www.thieme-connect.com
E Thomas - 2017 - theses.fr
Ce travail est composé de trois projets. Le premier projet a pour objectif de découvrir de nouveaux métabolites de la vitamine A. Il a consisté en la synthèse d’un analogue du …
Number of citations: 3 www.theses.fr

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